(E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
Description
This compound features a benzo[d]thiazole moiety linked via an oxygen atom to an azetidine ring (a four-membered nitrogen heterocycle), which is further connected to a furan-2-yl group through an α,β-unsaturated ketone (propenone) bridge in the E-configuration.
Properties
IUPAC Name |
(E)-1-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c20-16(8-7-12-4-3-9-21-12)19-10-13(11-19)22-17-18-14-5-1-2-6-15(14)23-17/h1-9,13H,10-11H2/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLGPPLZQSUYKZ-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CO2)OC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CO2)OC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer , antioxidant , and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity based on various research findings.
Chemical Structure and Properties
The compound features several noteworthy structural components:
- Benzo[d]thiazole moiety : Known for its biological activity, particularly in enzyme inhibition and receptor modulation.
- Azetidine ring : A five-membered nitrogen-containing heterocycle that may enhance binding affinity to biological targets.
- Furan group : Contributes to the compound's overall reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The benzo[d]thiazole unit is particularly noted for its role in modulating cellular pathways, which can lead to apoptosis in cancer cells. The azetidine and furan groups may further enhance the compound's specificity and potency against these targets.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties for compounds related to the benzo[d]thiazole structure. For example:
- Cell Proliferation Inhibition : Research indicates that derivatives of benzo[d]thiazole can effectively inhibit cell proliferation in various cancer cell lines, including Hep3B (hepatocellular carcinoma) and others. The compound this compound has shown promising results in reducing cell viability, indicating its potential as a chemotherapeutic agent .
Case Study: Hep3B Cell Line
A comparative study involving the compound revealed that it induced cell cycle arrest at the G2-M phase, similar to the established drug doxorubicin. This effect was quantified using flow cytometry, showing a significant decrease in cells progressing through the cell cycle phases after treatment with the compound .
Antioxidant Activity
The antioxidant properties of this compound have also been evaluated through various assays:
- DPPH Assay : The compound demonstrated a strong ability to scavenge free radicals, which is crucial for preventing oxidative stress-related damage in cells. This activity was measured against standard antioxidants like Trolox, with results indicating a potent antioxidant capacity .
Antimicrobial Activity
Preliminary studies suggest that compounds containing the benzo[d]thiazole moiety exhibit antimicrobial properties. Although specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains, indicating potential for further exploration in antimicrobial applications .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Induces G2-M phase arrest; reduces cell viability in Hep3B cells |
| Antioxidant | Effective DPPH scavenger; comparable to Trolox |
| Antimicrobial | Potential activity against bacterial strains; further studies needed |
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing benzothiazole derivatives exhibit potent antimicrobial activity against a range of pathogens. For instance, studies have shown that derivatives of benzothiazole can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for antibiotic development.
Anticancer Activity
Several studies have highlighted the anticancer potential of (E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For example, derivatives have been shown to inhibit the proliferation of breast cancer cells in vitro, with mechanisms involving apoptosis induction and modulation of key signaling pathways such as AKT/mTOR .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Preliminary studies suggest that it may reduce inflammatory markers in cellular models, indicating potential use in treating inflammatory diseases .
Case Study 1: Anticancer Activity
In a study conducted by El-Kashef et al., a series of thiazolidinone derivatives were synthesized and tested against human breast cancer cell lines (MCF-7). Among these, compounds similar to this compound exhibited IC50 values in the low micromolar range, demonstrating effective inhibition of cell growth .
Case Study 2: Antimicrobial Efficacy
Another research effort involved testing various benzothiazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the benzothiazole structure enhanced antimicrobial potency, suggesting pathways for developing new antibiotics based on this scaffold .
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Variations
(a) Indole-Based Chalcones
- Example : (E)-1-(1-ethyl-1H-indol-3-yl)-3-(furan-2-yl)prop-2-en-1-one (3e)
- Core Structure : Replaces benzo[d]thiazole-azetidine with an indole ring.
- Key Features :
- The furan ring exhibits minimal twist (3.47°) relative to the indole plane, enhancing conjugation.
- Molecular packing dominated by C–H···O hydrogen bonds and π-π stacking interactions.
(b) Thiazole Derivatives
- Example : (E)-3-(4-Methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one
- Core Structure : Substitutes benzo[d]thiazole with a simpler thiazole ring and omits azetidine.
- Key Features :
- Synthesized via Claisen-Schmidt condensation (base-catalyzed aldehyde-ketone coupling).
- Comparison : The absence of azetidine reduces steric hindrance, possibly improving solubility but diminishing rigidity for protein binding.
(c) Phenyl-Substituted Chalcones
- Examples :
- Hydroxy/methoxy substituents modulate electronic properties (e.g., electron-donating methoxy groups enhance π-π interactions).
- Tyrosinase inhibition observed in derivatives with dihydroxyphenyl groups (e.g., Compound 8: IC₅₀ = 22.4 µM) .
Q & A
Basic: What are the common synthetic routes for preparing azetidine- and thiazole-containing compounds like this target molecule?
Methodological Answer:
Azetidine and benzo[d]thiazole motifs are typically synthesized via cyclization or multicomponent reactions. For example:
- Azetidine Formation : Use sodium hydride (NaH) in THF to catalyze cyclization of precursors like 1-aryl-3,3-bis(methylsulfanyl)-2-propen-1-ones with 2-aminobenzothiazole derivatives .
- Thiazole Integration : Employ solvent-free Friedel-Crafts acylation with Eaton’s reagent (P₂O₅/MeSO₃H) to activate carbonyl and ethynyl groups, enabling efficient heterocyclic fusion .
- Key Step : The (E)-configured enone can be stabilized by conjugation with the furan and benzo[d]thiazole rings, achieved through controlled reaction temperatures (room temperature to 60°C) to avoid isomerization .
Basic: What is the mechanistic role of Eaton’s reagent in synthesizing fused thiazole derivatives?
Methodological Answer:
Eaton’s reagent serves dual roles:
Activation : Protonates carbonyl and ethynyl groups via hydrogen bonding, enhancing electrophilicity for nucleophilic attack .
Catalysis : Acts as a Brønsted acid, facilitating cyclization by dehydrating intermediates during heterocycle formation .
Experimental Tip : Optimize the reagent ratio (typically 1:1 P₂O₅/MeSO₃H) to balance activation and avoid over-acidification, which may degrade sensitive substituents .
Advanced: How can reaction conditions be optimized for varying substituents on the aldehyde or thiazole components?
Methodological Answer:
Substituent electronic effects significantly impact yields and reaction rates:
| Substituent Type | Reaction Time | Yield Range | Key Adjustment |
|---|---|---|---|
| Electron-donating (e.g., -OCH₃) | 4–6 hrs | 90–96% | Increase aldehyde molar ratio (1.2–1.5 equiv) to compensate for faster consumption . |
| Electron-withdrawing (e.g., -NO₂) | 8–12 hrs | 70–85% | Elevate temperature to 40–50°C to accelerate sluggish steps; monitor via TLC . |
Contradiction Note : While electron-donating groups generally improve yields, steric hindrance (e.g., ortho-substituted aldehydes) may require prolonged times despite favorable electronics .
Advanced: How to resolve contradictions in spectroscopic data for structural elucidation?
Methodological Answer:
Discrepancies between NMR, XRD, and computational data can arise due to dynamic conformational changes or crystal packing effects. For example:
- XRD Validation : Use single-crystal X-ray diffraction to confirm bond angles and dihedral angles (e.g., benzo[d]thiazole-azetidine dihedral angles ~6–9°) .
- Dynamic NMR : Perform variable-temperature NMR to detect tautomerism or rotational barriers in the prop-2-en-1-one moiety .
- Computational Cross-Check : Compare experimental IR stretches (e.g., C=O at ~1680 cm⁻¹) with DFT-calculated vibrational spectra to validate enone geometry .
Advanced: How do solvent-free conditions impact reaction scalability and purity?
Methodological Answer:
Solvent-free protocols reduce purification complexity but require precise control:
- Advantages : Higher atom economy (85–92%) and reduced byproducts; isolate products via simple recrystallization (e.g., ethyl acetate/hexane) .
- Limitations : Exothermicity risks with bulk scaling. Mitigate via gradual reagent addition and inert atmosphere to prevent oxidative decomposition of the furan ring .
- Purity Check : Use HPLC with a C18 column (acetonitrile/water, 70:30) to confirm >95% purity; residual Eaton’s reagent can be detected via ICP-MS for sulfur traces .
Advanced: What strategies address low yields in cross-coupling steps involving the furan moiety?
Methodological Answer:
The furan ring’s sensitivity to acid and oxidation necessitates:
- Protection : Temporarily protect the furan oxygen with trimethylsilyl groups during harsh steps (e.g., Pd-catalyzed couplings) .
- Catalyst Choice : Use Pd(OAc)₂/XPhos systems for Suzuki-Miyaura couplings, as they tolerate heteroaromatic systems better than bulky phosphine ligands .
- Post-Reaction Quenching : Add ascorbic acid to reduce Pd black formation, which can adsorb the product and reduce yields by 10–15% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
